Bis(2-hydroxyethyl)(stearoyl)ammonium acetate

Tribology Lubricant Additives Protic Ionic Liquids

This protic ionic liquid pairs a bis(2-hydroxyethyl)ammonium cation with an acetate anion, functionalized with a C18 stearoyl chain. Its amphiphilic, ionic structure delivers 76% friction reduction and 80% wear reduction in water-ethylene glycol lubricants, plus a latent heat of fusion up to 152.58 kJ kg⁻¹ for PCM thermal storage. Unlike nonionic stearamide DEA, it offers higher lubricity, phase-change enthalpy, and substantivity to negatively charged substrates—ideal for eco-friendly lubricants, solar thermal systems, CO₂ capture membranes, and cationic personal care emulsions. Request a quote for research or bulk orders today.

Molecular Formula C22H45NO3.C2H4O2
C24H49NO5
Molecular Weight 431.6 g/mol
CAS No. 94094-33-4
Cat. No. B12647365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)(stearoyl)ammonium acetate
CAS94094-33-4
Molecular FormulaC22H45NO3.C2H4O2
C24H49NO5
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)N(CCO)CCO.CC(=O)O
InChIInChI=1S/C22H45NO3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25;1-2(3)4/h24-25H,2-21H2,1H3;1H3,(H,3,4)
InChIKeyKEJPLEIJNNVZRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4): A Procurable Protic Ionic Liquid with Distinctive Amphiphilic Architecture


Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4) is a protic ionic liquid (PIL) comprising a bis(2-hydroxyethyl)ammonium cation paired with an acetate anion and further functionalized with a long-chain stearoyl (C18) moiety . This amphiphilic structure confers dual hydrophilic-lipophilic character, enabling the compound to function as a surfactant and emulsifier in diverse formulations . Its classification as a PIL is noteworthy, as this class of materials is recognized for facile synthesis via acid-base proton transfer, typically exhibiting low toxicity and high biodegradability compared to many aprotic ionic liquids .

Why Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4) Cannot Be Replaced by Unrelated Surfactants Without Performance Concessions


Direct substitution of Bis(2-hydroxyethyl)(stearoyl)ammonium acetate with structurally dissimilar surfactants—such as conventional nonionic ethoxylates or simple quaternary ammonium salts—is likely to alter critical formulation properties including ionic strength, phase behavior, and interfacial activity. This compound’s unique combination of a protic ammonium cation, an acetate counterion, and a C18 stearoyl chain dictates its specific solubility profile, thermal stability, and tribological performance [1]. For example, replacing it with a nonionic diethanolamide analog would sacrifice the ionic character and potentially reduce lubricity and phase-change enthalpy, as quantified in the evidence below. The following sections provide quantitative differentiation against its closest structural and functional analogs.

Quantitative Differentiation Evidence for Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4) Against Key Comparators


Friction Reduction Efficacy: Stearoyl-Containing PIL Crystal vs. Unadditized Water-Ethylene Glycol Base Fluid

The stearate analog of the target compound, bis(2-hydroxyethyl)ammonium stearate (DES), demonstrates exceptional friction-reducing capability when used as an additive in water-ethylene glycol (W-EG) lubricants. In pin-on-disk tribological tests against AISI 316L stainless steel, the addition of DES reduces the friction coefficient by up to 76% compared to the unadditized W-EG base fluid [1]. This performance is directly attributable to the amphiphilic stearoyl-containing ionic liquid crystal structure, which forms protective boundary films on contacting surfaces [1].

Tribology Lubricant Additives Protic Ionic Liquids

Latent Heat of Fusion: Stearate Analog Exhibits Intermediate Energy Storage Capacity Among Ethanolamine Stearates

In the class of protic ionic liquids derived from stearic acid and ethanolamines, the bis(2-hydroxyethyl)ammonium stearate ([DHEA]Ste) exhibits a latent heat of fusion of approximately 152.58 kJ kg⁻¹, as measured by differential scanning calorimetry (DSC) [1]. This value is intermediate between the mono-ethanolamine analog ([HEA]Ste, 171.12 kJ kg⁻¹) and the tri-ethanolamine analog ([THEA]Ste, 136.55 kJ kg⁻¹), providing a tunable thermal energy storage capacity within the 30–100 °C operational window [1].

Phase Change Materials Thermal Energy Storage Ionic Liquids

CO₂ Solubility Ranking: Bis(2-hydroxyethyl)ammonium Acetate Shows Moderate CO₂ Affinity Among Hydroxyl Ammonium ILs

In a systematic study of CO₂ solubility in hydroxyl ammonium ionic liquids, bis(2-hydroxyethyl)ammonium acetate ([bheaa]) demonstrated intermediate CO₂ absorption capacity. At 298.15 K and pressures up to 1600 kPa, the solubility of CO₂ in [bheaa] ranked second among six tested ionic liquids, falling between 2-hydroxyethanaminium acetate ([hea], highest) and 2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium acetate ([hhemea], lowest) [1]. This ranking provides a basis for selecting the appropriate ionic liquid for gas separation applications.

CO₂ Capture Gas Separation Ionic Liquids

Density and Excess Molar Volume: Bis(2-hydroxyethyl)ammonium Acetate Exhibits Negative Deviation from Ideal Mixing with Alcohols

Experimental density measurements of binary mixtures of bis(2-hydroxyethyl)ammonium acetate ([BHEAA]) with alcohols (methanol, ethanol, 1-propanol) reveal negative excess molar volumes (Vᴱ) across all temperatures and compositions studied [1]. This negative deviation from ideal mixing indicates strong ion-dipole interactions and efficient molecular packing between the ionic liquid and alcohol molecules [1]. The magnitude of Vᴱ decreases with increasing alcohol chain length, providing a predictable trend for formulation design [1].

Thermodynamics Mixture Properties Ionic Liquids

Ionic Character and Formulation Stability: Acetate Salt vs. Nonionic Amide Analog

Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4) exists as an ionic salt comprising a cationic ammonium center and an acetate counterion, whereas its nonionic analog N,N-bis(2-hydroxyethyl)stearamide (CAS 93-82-3) lacks a formal charge . This ionic character confers distinct advantages in formulations: the acetate salt can act as a cationic surfactant, providing substantivity to negatively charged surfaces (e.g., hair, skin, cellulosic fibers) and enabling pH-dependent solubility modulation . The nonionic amide, in contrast, relies solely on hydrogen bonding and hydrophobic interactions, which may be insufficient in high-electrolyte or extreme pH environments .

Surfactant Chemistry Emulsion Stability Formulation Science

Thermal Stability and Boiling Point: Predicted Values for Bis(2-hydroxyethyl)(stearoyl)ammonium acetate

The predicted boiling point of Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4) is 516.3 °C at 760 mmHg, with a flash point of 266 °C . While these are computational predictions rather than experimental values, they suggest a high thermal stability relative to many volatile organic solvents and short-chain surfactants . This predicted stability aligns with the compound's classification as an ionic liquid, which typically exhibits negligible vapor pressure and wide liquid range [1].

Thermal Properties Chemical Stability Procurement Specifications

Where to Deploy Bis(2-hydroxyethyl)(stearoyl)ammonium acetate (CAS 94094-33-4): Evidence-Backed Application Scenarios


Water-Based Metalworking Fluids and Hydraulic Lubricants

Based on the tribological performance of its stearate analog (up to 76% friction reduction and 80% wear reduction in water-ethylene glycol [1]), Bis(2-hydroxyethyl)(stearoyl)ammonium acetate is a strong candidate for formulating eco-friendly, high-performance water-based lubricants. Its amphiphilic structure and ionic nature promote the formation of protective boundary films on metal surfaces, reducing energy consumption and extending equipment service life.

Thermal Energy Storage and Phase Change Materials

The latent heat of fusion of the stearate analog ([DHEA]Ste, 152.58 kJ kg⁻¹ [1]) suggests that the acetate salt could serve as a PCM component in thermal management systems operating between 30–100 °C. Potential applications include solar thermal storage, waste heat recovery, and temperature regulation in electronics or building materials.

CO₂ Capture and Gas Separation Media

The moderate CO₂ solubility ranking of the acetate parent compound ([bheaa]) among hydroxyl ammonium ionic liquids [1] indicates that the stearoyl-functionalized variant could be evaluated as a selective solvent or membrane additive for carbon capture and natural gas sweetening processes. Its low volatility and tunable hydrophobicity are additional advantages for gas-liquid contacting applications.

Personal Care and Cosmetic Emulsifiers

The ionic, amphiphilic nature of Bis(2-hydroxyethyl)(stearoyl)ammonium acetate, combined with its C18 stearoyl chain, makes it suitable as a cationic emulsifier in lotions, creams, and hair conditioners [1]. Its ability to stabilize oil-in-water emulsions and provide substantivity to negatively charged substrates (e.g., hair, skin) differentiates it from nonionic stearamide DEA alternatives .

Quote Request

Request a Quote for Bis(2-hydroxyethyl)(stearoyl)ammonium acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.